molecular formula C18H28BNO4 B568054 tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1256360-04-9

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B568054
CAS No.: 1256360-04-9
M. Wt: 333.235
InChI Key: YNSJUGFYOGEXHY-UHFFFAOYSA-N
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Description

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a boronic ester group and a tert-butyl carbamate moiety. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 3-methyl-4-bromophenol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.

  • Carbamate Formation: : The resulting boronic acid is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form the corresponding boronic acid.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid moiety.

  • Borates: : Resulting from further oxidation of boronic esters.

  • Substituted Phenyl Derivatives: : Produced through electrophilic substitution reactions.

Scientific Research Applications

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryls, which are important in the synthesis of pharmaceuticals and organic materials.

  • Biology: : Employed in the labeling of biomolecules for imaging and diagnostic purposes.

  • Medicine: : Utilized in the development of boronic acid-based drugs for the treatment of various diseases.

  • Industry: : Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects involves its ability to act as a boronic acid derivative. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Boronic Acids: : These compounds share the boronic acid moiety but may lack the carbamate group.

  • Boronic Esters: : Similar to boronic acids but with an ester group instead of a hydroxyl group.

  • Borates: : Oxidized forms of boronic acids and esters.

The presence of the tert-butyl carbamate group in This compound enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-11-13(20-15(21)22-16(2,3)4)9-10-14(12)19-23-17(5,6)18(7,8)24-19/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSJUGFYOGEXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682325
Record name tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-04-9
Record name Carbamic acid, N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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